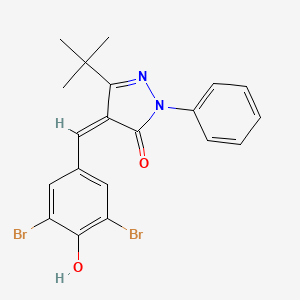

4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one

Description

4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a substituted phenylmethylene group at position 4 and a tert-butyl group at position 2. The compound’s synthesis typically involves condensation reactions between substituted aldehydes and pyrazolinone precursors, as seen in analogous methodologies for brominated phenyl derivatives .

Properties

IUPAC Name |

(4Z)-5-tert-butyl-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Br2N2O2/c1-20(2,3)18-14(9-12-10-15(21)17(25)16(22)11-12)19(26)24(23-18)13-7-5-4-6-8-13/h4-11,25H,1-3H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGCTQFMGWHXIQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at the 3 and 5 positions

Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of hydroxylamines or amines.

Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromine atoms make it a useful intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, this compound could be employed in the manufacture of dyes, pigments, or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

(a) GW5074 (5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone)

- Structural Differences: While GW5074 shares the (3,5-dibromo-4-hydroxyphenyl)methylene group, it features an indolinone core instead of a pyrazolinone. The tert-butyl group in the target compound is replaced by an iodine atom in GW5073.

- Functional Impact: The indolinone core in GW5074 confers distinct electronic properties, enhancing its activity as a Raf-1 kinase inhibitor . By contrast, the pyrazolinone core in the target compound may favor different binding interactions due to its smaller ring size and altered electron distribution.

(b) CAY10550 (3-(4-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one)

- Structural Differences : CAY10550 lacks the dibromo-hydroxyphenyl and tert-butyl groups, instead incorporating a nitro group at the para position of the phenyl ring.

(c) 4-((4-Methoxyphenyl)methylene)-3-methyl-1-phenyl-2-pyrazolin-5-one

- Structural Differences : This analogue replaces the dibromo-hydroxyphenyl group with a methoxyphenyl moiety and substitutes the tert-butyl group with a methyl group.

- Functional Impact : The methoxy group is electron-donating, which may reduce oxidative stability but improve solubility in polar solvents. The smaller methyl group (vs. tert-butyl) likely decreases steric hindrance, altering binding affinities in biological systems .

Substituent Effects on Bioactivity and Physicochemical Properties

*Estimated based on formula.

Key Findings:

Bromine vs. Nitro Groups : Bromine substituents (as in the target compound and GW5074) increase molecular weight and lipophilicity, favoring membrane penetration and protein binding. Nitro groups (e.g., CAY10550) enhance stability but may introduce toxicity risks .

tert-butyl vs.

Core Heterocycle: Pyrazolinones generally exhibit lower planarity than indolinones, which may reduce intercalation with DNA but improve solubility .

Research Implications

The unique combination of bromine, hydroxyl, and tert-butyl groups in 4-((3,5-Dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one positions it as a candidate for targeted kinase inhibition or antioxidant studies. Comparative data suggest that structural modifications (e.g., replacing bromine with nitro groups or altering the heterocyclic core) significantly impact bioactivity and physicochemical behavior, guiding future rational drug design.

Biological Activity

The compound 4-((3,5-dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one (CAS No. 1047724-31-1) is a pyrazolone derivative with significant potential in various biological applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 478.184 g/mol. The structure features a pyrazolone core, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((3,5-dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one exhibit potent anticancer properties. For instance, pyrazolone derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, with promising results against various pathogens. Pyrazolone derivatives are known to exhibit broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Umesha et al. |

| Escherichia coli | 64 µg/mL | Science.gov |

| Candida albicans | 16 µg/mL | DrugBank |

The proposed mechanisms for the biological activities of 4-((3,5-dibromo-4-hydroxyphenyl)methylene)-3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Oxidative Stress : It could induce oxidative stress in microbial cells, leading to cell death.

- Modulation of Signaling Pathways : The interaction with specific signaling pathways related to cell growth and apoptosis has been suggested.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolone derivatives, including the target compound. The study demonstrated that modifications on the phenolic ring significantly enhanced anticancer activity against breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves refluxing precursor hydrazines with ketones in ethanol or glacial acetic acid with HCl, followed by purification via recrystallization or column chromatography. For optimization:

- Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility, while acetic acid with HCl accelerates cyclization .

- Reflux duration : Extended reflux (5–8 hours) enhances conversion rates but risks decomposition; monitoring via TLC is critical .

- Purification : Recrystallization using DMF-EtOH (1:1) removes unreacted precursors, while silica gel chromatography (petroleum ether/ethyl acetate) isolates isomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- 1H/13C-NMR : Resolve substituent effects (e.g., tert-butyl protons at δ 1.42 ppm) and confirm conjugation via methylene protons .

- FT-IR : Identify carbonyl (1680–1690 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches to verify functional groups .

- HPLC/GC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted chalcones) .

Advanced Research Questions

Q. How can researchers design experiments to investigate environmental fate and transformation products in aquatic systems?

- Methodological Answer :

- Long-term partitioning studies : Use OECD 106 guidelines to measure log Kow and assess bioaccumulation potential .

- Photodegradation assays : Expose the compound to UV light (λ = 254–365 nm) in simulated water matrices (pH 4–9) and analyze degradation products via LC-QTOF-MS .

- Ecotoxicology : Apply OECD 201/202 protocols to evaluate effects on algae/daphnia, using split-plot designs (4 replicates, 5 plants/group) to control variability .

Q. What methodologies are recommended for analyzing substituent effects on photophysical properties?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate bromine/tert-butyl groups with HOMO-LUMO gaps and UV-Vis absorption maxima .

- Experimental validation : Measure fluorescence quantum yields in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess intramolecular charge transfer .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled replication : Use split-split plot designs (harvest seasons as temporal variables) to isolate pH effects from environmental factors .

- Accelerated stability testing : Conduct Arrhenius studies (40–60°C, pH 1–13) to extrapolate degradation kinetics and identify hydrolytic pathways .

- Multivariate analysis : Apply PCA to NMR/LC-MS datasets to distinguish pH-driven degradation from experimental artifacts .

Notes

- Avoid commercial sources; methodologies derived from peer-reviewed synthesis and environmental studies.

- Advanced questions integrate cross-disciplinary approaches (e.g., computational chemistry, ecotoxicology).

- Contradictions addressed via systematic replication and multivariate analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.